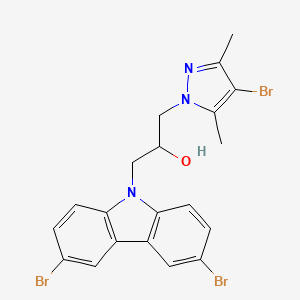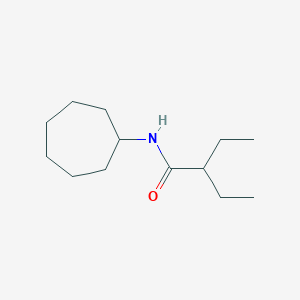
1-(2-chlorobenzyl)-4-pentanoylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-4-pentanoylpiperazine, also known as CPP or 1-CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers investigating the mechanisms of action of different compounds.
Mechanism of Action
1-(2-chlorobenzyl)-4-pentanoylpiperazine's mechanism of action is not fully understood, but it is believed to interact with the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various ion channels and receptors. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to modulate the activity of different receptors such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have various biochemical and physiological effects, including the modulation of ion channels and receptors, the regulation of calcium homeostasis, and the induction of apoptosis in cancer cells. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine in lab experiments is its ability to selectively interact with the sigma-1 receptor, which allows researchers to investigate the specific role of this receptor in different physiological processes. However, one of the limitations of using 1-(2-chlorobenzyl)-4-pentanoylpiperazine is its potential to interact with other receptors and ion channels, which may complicate the interpretation of results.
Future Directions
There are several future directions for research involving 1-(2-chlorobenzyl)-4-pentanoylpiperazine, including the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases, the development of more selective sigma-1 receptor ligands, and the exploration of its role in other physiological processes such as pain perception and mood regulation.
In conclusion, 1-(2-chlorobenzyl)-4-pentanoylpiperazine is a valuable tool for scientific research due to its ability to interact with the sigma-1 receptor and modulate different physiological processes. While there is still much to learn about its mechanism of action and potential therapeutic applications, 1-(2-chlorobenzyl)-4-pentanoylpiperazine has already contributed significantly to our understanding of the sigma-1 receptor and its role in different physiological processes.
Synthesis Methods
1-(2-chlorobenzyl)-4-pentanoylpiperazine can be synthesized using a variety of methods, but the most commonly used one involves the reaction of 2-chlorobenzyl chloride with 4-pentanoylpiperazine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using various techniques such as chromatography and recrystallization.
Scientific Research Applications
1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used in a wide range of scientific research applications due to its ability to interact with different receptors in the body. Some of the areas of research where 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been used include neuroscience, pharmacology, and toxicology. 1-(2-chlorobenzyl)-4-pentanoylpiperazine has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
properties
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-8-16(20)19-11-9-18(10-12-19)13-14-6-4-5-7-15(14)17/h4-7H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAAULZOPUSNQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5050999.png)


![2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5051014.png)
![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzothiazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5051018.png)
![N-[2-(cyclohexylthio)ethyl]-4-iodobenzamide](/img/structure/B5051027.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5051035.png)


![10-isobutyryl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051048.png)
![ethyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5051058.png)
![4-allyl-2-methoxy-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5051060.png)
![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5051087.png)
